molecular formula C6H15NO B1419482 2-Methoxy-3-methylbutan-1-amine CAS No. 883541-50-2

2-Methoxy-3-methylbutan-1-amine

Cat. No.: B1419482
CAS No.: 883541-50-2
M. Wt: 117.19 g/mol
InChI Key: ORBDGFSVVFALPZ-UHFFFAOYSA-N
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Description

Significance in Stereocontrolled Organic Synthesis

The primary significance of 2-Methoxy-3-methylbutan-1-amine in contemporary organic synthesis is its application as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.gov After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis, the field of chemistry focused on the selective production of one enantiomer or diastereomer over others.

The effectiveness of this compound and related alkoxyamines stems from their ability to form rigid, chelated intermediates during a reaction. This rigidity is crucial for achieving high levels of stereocontrol. The methoxy (B1213986) group in the auxiliary can coordinate to a metal cation, creating a conformationally restricted transition state that favors the approach of a reactant from a specific direction.

A key application of this class of chiral auxiliaries is in the asymmetric alkylation of aldehydes. For instance, research has demonstrated that chiral alkoxy amines derived from amino acids can be used to synthesize chiral aldehydes with a notable degree of enantiomeric excess. uoa.gr In these reactions, the chiral amine is first converted into a chiral aldimine with an achiral aldehyde. Deprotonation of this aldimine followed by alkylation and subsequent hydrolysis yields a chiral aldehyde. The stereochemistry of the final product is dictated by the chirality of the amino-derived auxiliary.

The table below, based on foundational research in this area, illustrates the effectiveness of a valine-derived chiral alkoxyamine, a close structural analog of this compound, in the asymmetric synthesis of 2-methyloctanal. uoa.gr

Table 1: Asymmetric Synthesis of 2-Methyloctanal using a Valine-Derived Chiral Alkoxyamine

Alkylating Agent Enantiomeric Excess (% ee)
n-Hexyl Iodide 58
Methyl Iodide 47

Data sourced from Meyers et al., 1977. uoa.gr

This data demonstrates that the chiral auxiliary effectively influences the stereochemical outcome of the alkylation reaction, leading to a significant excess of one enantiomer.

Historical Context and Evolution of Related Alkoxyamine Derivatives in Asymmetric Synthesis

The concept of using chiral auxiliaries to control the stereochemistry of reactions has its roots in the mid-20th century. However, the development of practical and highly effective auxiliaries gained significant momentum in the 1970s and 1980s. nih.gov Early work in this area laid the groundwork for the design and application of a wide array of chiral auxiliaries, many of which are derived from naturally occurring chiral molecules such as amino acids, terpenes, and carbohydrates. nih.govnih.gov

The use of chiral alkoxyamines, like this compound, emerged from the broader exploration of amino acid-derived chiral auxiliaries. Seminal work in the late 1970s by Meyers and his colleagues demonstrated the potential of these acyclic alkoxyamines in asymmetric synthesis. uoa.gr Their research showed that the methoxy group played a crucial role in achieving high levels of stereocontrol by forming a rigid, chelated lithiated enamine intermediate. uoa.gr This chelation restricts the conformational freedom of the intermediate, leading to a more predictable and selective alkylation.

Over the decades, the field of asymmetric synthesis has evolved significantly, with the development of more sophisticated chiral auxiliaries and the advent of powerful catalytic asymmetric methods. nih.gov While catalytic methods are often preferred for their efficiency, chiral auxiliaries continue to be indispensable tools, particularly for specific transformations and in cases where high levels of stereoselectivity are difficult to achieve with catalysts. The principles established in the early work with alkoxyamine derivatives have informed the design of numerous other successful chiral auxiliaries and remain a fundamental concept in the toolbox of the modern synthetic organic chemist.

Properties

IUPAC Name

2-methoxy-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)6(4-7)8-3/h5-6H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBDGFSVVFALPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methoxy 3 Methylbutan 1 Amine and Its Chiral Enantiomers

Strategies for Direct Synthesis of the Amine Core

The direct synthesis of the racemic 2-methoxy-3-methylbutan-1-amine core can be achieved through established chemical transformations. These methods focus on the formation of the carbon-nitrogen bond and the introduction of the methoxy (B1213986) group at the C2 position.

Reductive Amination Protocols for Ketone Precursors

Reductive amination is a widely utilized and versatile method for the synthesis of amines from carbonyl compounds. researchgate.net This two-step, often one-pot, process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. researchgate.netbyjus.com For the synthesis of this compound, the logical precursor would be 2-methoxy-3-methylbutanal.

The reaction proceeds by the nucleophilic attack of ammonia on the carbonyl carbon of 2-methoxy-3-methylbutanal, forming a hemiaminal intermediate. Subsequent dehydration yields an imine, which is then reduced to the primary amine, this compound. A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the specific substrate and desired reaction conditions.

Commonly used reducing agents for reductive amination include:

Sodium borohydride (B1222165) (NaBH₄) : A cost-effective and common laboratory reagent. It can also reduce the starting aldehyde, so the imine formation is typically allowed to proceed to completion before the addition of the reducing agent. nih.gov

Sodium cyanoborohydride (NaBH₃CN) : A milder reducing agent than sodium borohydride, it is selective for the reduction of iminium ions over ketones and aldehydes, allowing for a one-pot reaction where the reducing agent is present from the start. sigmaaldrich.com

Sodium triacetoxyborohydride (NaBH(OAc)₃) : Another mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones. nih.gov

Alkylation and Hydrogenolysis Routes to Methoxy Amines

While a specific named reaction "Alkylation and Hydrogenolysis" for the direct synthesis of methoxy amines is not standard, a multi-step sequence involving these reactions can be envisioned. This hypothetical route could start from a readily available amino alcohol, such as 1-amino-3-methyl-2-butanol. The synthesis would involve the protection of the amino group, followed by methylation of the hydroxyl group (alkylation), and finally, deprotection of the amino group, which in some cases might involve a hydrogenolysis step if a benzyl-based protecting group is used.

A more direct approach, though not strictly "alkylation and hydrogenolysis," could involve the N-alkylation of a primary amine with a suitable methoxy-containing electrophile. However, controlling the degree of alkylation can be challenging.

Preparation via Etherification of Amino Alcohols

A plausible and direct route to this compound involves the etherification of the corresponding amino alcohol, 1-amino-3-methyl-2-butanol. This transformation requires the selective methylation of the hydroxyl group in the presence of the amino group. The Williamson ether synthesis is a classic method for forming ethers, though it typically requires the deprotonation of the alcohol to form an alkoxide, which could be complicated by the presence of the acidic proton on the amino group.

A potential strategy would involve the protection of the amine functionality, for example, as a carbamate or an amide, followed by deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) and subsequent reaction with a methylating agent like methyl iodide. The final step would be the deprotection of the amino group to yield the desired product.

Alternatively, acid-catalyzed etherification of the amino alcohol with methanol could be explored. However, this approach might be complicated by side reactions involving the amine functionality.

Enantioselective Synthetic Approaches

The synthesis of enantiomerically pure forms of this compound is of significant interest. Biocatalysis, with its inherent stereoselectivity, offers a powerful tool for achieving this goal.

Biocatalytic Reductive Amination using Amine Dehydrogenases

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of prochiral ketones to produce chiral amines with high enantiomeric excess. frontiersin.orgrsc.orgthieme-connect.de These enzymes utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source and ammonia as the amine donor. nih.govrsc.org The application of AmDHs for the synthesis of chiral amines is a rapidly growing field, offering a green and efficient alternative to traditional chemical methods. frontiersin.org

The synthesis of a specific enantiomer of this compound could be achieved through the biocatalytic reductive amination of the corresponding ketone, 2-methoxy-3-methyl-1-butanone, using an appropriate AmDH.

The success of a biocatalytic reductive amination hinges on the identification of an amine dehydrogenase with high activity and selectivity towards the target ketone substrate. researchgate.netnih.gov Extensive research has been conducted to explore the substrate scope of various AmDHs, both wild-type and engineered enzymes. nih.govresearchgate.net While direct studies on 2-methoxy-3-methyl-1-butanone are limited, data from the screening of structurally similar substrates can provide valuable insights into the potential of this approach.

For instance, several wild-type AmDHs, including those from Cystobacter fuscus (CfusAmDH), Mycobacterium smegmatis (MsmeAmDH), Microbacterium sp. (MicroAmDH), and a metagenomically sourced AmDH (MATOUAmDH2), have been shown to be effective in the synthesis of short-chain chiral amines and amino alcohols. frontiersin.org

A study on the substrate scope of these enzymes demonstrated their activity on various aliphatic and functionalized ketones. frontiersin.org Of particular relevance is the successful conversion of 1-methoxypropan-2-one to (S)-1-methoxypropan-2-amine with high conversion and enantiomeric excess by several of these enzymes. frontiersin.org

Table 1: Biocatalytic Reductive Amination of 1-methoxypropan-2-one with Wild-Type Amine Dehydrogenases

EnzymeSubstrateProductConversion (%)Enantiomeric Excess (ee, %)
CfusAmDH1-methoxypropan-2-one(S)-1-methoxypropan-2-amine63.997.4
MsmeAmDH1-methoxypropan-2-one(S)-1-methoxypropan-2-amine56.598.1
MicroAmDH1-methoxypropan-2-one(S)-1-methoxypropan-2-amine78.498.0
MATOUAmDH21-methoxypropan-2-one(S)-1-methoxypropan-2-amine30.090.4

Data adapted from a study on biocatalytic reductive amination by native amine dehydrogenases. frontiersin.org

The successful amination of 1-methoxypropan-2-one, a close structural analog of 2-methoxy-3-methyl-1-butanone, strongly suggests that a similar biocatalytic approach would be feasible for the synthesis of enantiomerically enriched this compound. The additional methyl group at the 3-position of the target substrate might influence the enzyme's activity and selectivity, necessitating a screening of a panel of AmDHs to identify the optimal biocatalyst. The stereochemical outcome (i.e., whether the (R)- or (S)-enantiomer is produced) would depend on the specific enzyme used. nih.govrsc.org

Enantiomeric Excess Optimization in Biotransformations

Biotransformations utilizing enzymes such as amine dehydrogenases (AmDHs) offer a green and efficient route for the synthesis of chiral amines. Optimization of enantiomeric excess is a critical aspect of these processes. Studies have shown that wild-type AmDHs can be effective for the synthesis of small chiral amines without the need for protein engineering. For instance, conversions of up to 97.1% at 50 mM substrate concentrations have been achieved, with moderate to high enantioselectivities for various short-chain amines. frontiersin.orgresearchgate.net

Factors influencing enantiomeric excess include substrate concentration, enzyme loading, and reaction time. For the synthesis of (S)-1-methoxypropan-2-amine, a structurally related compound, an enantiomeric excess of 98.1% was obtained. frontiersin.orgresearchgate.net Modeling studies can provide insights into the active sites of these enzymes, helping to explain the basis for stereochemical discrimination. frontiersin.org

Table 1: Enantioselectivity of Wild-Type AmDHs for Various Substrates

SubstrateProductEnantiomeric Excess (ee %)Enzyme
1-Methoxypropan-2-one(S)-1-Methoxypropan-2-amine98.1MsmeAmDH
3-Hydroxybutan-2-one(3S)-3-Aminobutan-2-ol99.4MsmeAmDH
Butan-2-one(S)-Butan-2-amine93.6MsmeAmDH

Data sourced from Frontiers in Catalysis and ResearchGate. frontiersin.orgresearchgate.net

Semi-Preparative Scale-Up Considerations

Scaling up biocatalytic processes from analytical to semi-preparative scales is essential for practical applications. Successful scale-up requires careful consideration of factors such as substrate and enzyme concentrations, reaction volume, and product isolation methods.

For example, the synthesis of (S)-1-methoxypropan-2-amine has been successfully scaled up to a 7.5 mmol scale at a substrate concentration of 150 mM. frontiersin.org This demonstrates the potential of using wild-type AmDHs for the production of valuable chiral amines on a larger scale. The isolation of the final product often involves techniques like distillation and lyophilization. frontiersin.org

Table 2: Semi-Preparative Scale Synthesis of Chiral Amines

ProductScale (mmol)Substrate Concentration (mM)Conversion (%)Isolation Yield (%)
(S)-1-Methoxypropan-2-amine7.5150>99Not specified
(S)-Butan-2-amine7.5150>9951

Data sourced from Frontiers in Catalysis. frontiersin.org

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a powerful tool in asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds. researchgate.netresearcher.life

Amino acids and their derivatives are readily available and have been widely used as chiral auxiliaries in a variety of asymmetric transformations. researcher.life These auxiliaries can be employed in reactions such as enolate alkylations, Michael additions, and cycloadditions to achieve high levels of stereocontrol. researchgate.netresearcher.life For instance, l-Phenylalanine cyclohexylamide has been used for the resolution of α,α-disubstituted glycine derivatives. researchgate.net The use of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide in the presence of nickel nitrate allows for the isomerization of racemic α-amino acids to yield (S)-amino acids with high optical purity. tcichemicals.com

Pseudoephedrine and the related pseudoephenamine are effective chiral auxiliaries for asymmetric alkylation reactions, providing access to enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.govharvard.edu Amides derived from pseudoephenamine often exhibit high crystallinity, which can facilitate purification. nih.gov

Metalloenamines are reactive intermediates that can be generated from enamines and organometallic reagents. They serve as powerful nucleophiles in carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions can be controlled by the use of chiral ligands or by the inherent chirality of the starting materials.

The deprotonation of an enamine with an N-H bond using a strong base results in an enamine anion, which can be cleanly alkylated at the alpha-position. youtube.com This approach, utilizing what is referred to as a metalloenamine, allows for the formation of a new carbon-carbon bond with stereocontrol. youtube.com The choice of the metal and the reaction conditions can significantly influence the stereoselectivity of the alkylation.

Chiral N-acylpyridinium salts are versatile intermediates in asymmetric synthesis. The activation of pyridines through N-acylation enhances their reactivity towards nucleophilic attack. scripps.edu By employing a chiral acylating agent, the stereoselectivity of subsequent additions to the pyridinium ring can be controlled. scripps.edu

Comins has developed chiral auxiliaries, such as (-)-trans-2-(α-cumyl)cyclohexanol, that can be used to prepare chiral acylating agents. scripps.edu When these are used to activate a substituted pyridine, highly diastereoselective 1,2-additions of Grignard reagents can be achieved. scripps.edu The bulky substituents on the pyridine ring and the chiral auxiliary work in concert to direct the incoming nucleophile to a specific face of the pyridinium salt. scripps.edu

Organocatalytic and Metal-Catalyzed Asymmetric Pathways

In recent years, organocatalysis and metal catalysis have emerged as powerful strategies for the asymmetric synthesis of chiral molecules. These methods offer advantages in terms of efficiency, selectivity, and sustainability.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. Chiral amines, amino acids, and their derivatives are common organocatalysts. researchgate.net For example, proline and its derivatives have been successfully used in asymmetric aldol (B89426) and Mannich reactions. researchgate.net The development of synergistic catalytic systems, combining an organocatalyst with a metal catalyst, has further expanded the scope of these reactions. mdpi.com

Metal-catalyzed asymmetric synthesis often involves the use of a chiral ligand to coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Palladium, rhodium, and copper are commonly used metals in these transformations. chim.it For instance, the catalytic asymmetric addition of Grignard reagents to alkenyl pyridines can be achieved with high enantioselectivity using a chiral copper catalyst. acs.org Significant progress has also been made in the catalytic asymmetric C-H functionalization of pyridines. chim.it

Derivatization and Functionalization of this compound

The primary amine functionality of this compound is the principal site for derivatization, allowing for the formation of a variety of important chemical bonds and the introduction of diverse functional groups.

The nucleophilic nature of the primary amine in this compound makes it amenable to reactions with carboxylic acid derivatives to form amides and with chloroformates or other carbonyl sources to yield carbamates. These reactions are fundamental in medicinal chemistry and materials science for modifying the properties of molecules.

Amide Formation:

The reaction of this compound with an acylating agent, such as an acid chloride, anhydride, or a carboxylic acid activated with a coupling agent, would be expected to produce the corresponding N-(2-methoxy-3-methylbutyl)amide. Standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) are commonly employed for this transformation. These methods are widely used in the synthesis of a vast array of amides under mild conditions. nih.govacs.org

Carbamate Formation:

Carbamates of this compound could be synthesized through several established methods. nih.govacs.org A common approach involves the reaction of the amine with an alkyl or aryl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. Alternatively, reaction with an isocyanate would directly yield the corresponding urea, while reaction with a dialkyl carbonate can also produce carbamates. organic-chemistry.org Modern methods also include three-component coupling reactions involving an amine, carbon dioxide, and an alkyl halide. nih.govorganic-chemistry.org

The following table illustrates representative, albeit hypothetical, amide and carbamate derivatives of this compound based on general synthetic principles.

Derivative NameStructureReagents
N-(2-methoxy-3-methylbutyl)acetamideN-(2-methoxy-3-methylbutyl)acetamide StructureAcetic anhydride or Acetyl chloride
Ethyl (2-methoxy-3-methylbutyl)carbamateEthyl (2-methoxy-3-methylbutyl)carbamate StructureEthyl chloroformate
N-Benzyl-N'-(2-methoxy-3-methylbutyl)ureaN-Benzyl-N'-(2-methoxy-3-methylbutyl)urea StructureBenzyl isocyanate

Interactive Data Table: Hypothetical Amide and Carbamate Derivatives

Derivative NameMolecular FormulaPredicted Molecular Weight ( g/mol )
N-(2-methoxy-3-methylbutyl)acetamideC8H17NO2159.23
Ethyl (2-methoxy-3-methylbutyl)carbamateC9H19NO3189.25
N-Benzyl-N'-(2-methoxy-3-methylbutyl)ureaC14H22N2O2266.34

The primary amine of this compound can be utilized as a handle to introduce a wide range of other functional groups, thereby creating versatile synthetic intermediates.

N-Alkylation and Reductive Amination:

Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation. A more controlled method for introducing alkyl groups is reductive amination. This involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride or sodium triacetoxyborohydride to yield the corresponding secondary or tertiary amine. youtube.com

C-H Functionalization:

Recent advances in C-H functionalization offer powerful strategies for modifying molecular scaffolds. rsc.orgchemrxiv.orgsemanticscholar.orgnih.govnih.gov While specific applications to this compound are not documented, general methods for the α-C–H functionalization of primary amines could potentially be applied. chemrxiv.orgsemanticscholar.orgnih.govnih.gov These reactions can introduce new carbon-carbon or carbon-heteroatom bonds adjacent to the nitrogen atom, significantly increasing molecular complexity.

Conversion to Other Functional Groups:

The primary amine can be transformed into other functional groups through various reactions. For instance, diazotization followed by reaction with different nucleophiles could potentially introduce hydroxyl, halide, or cyano groups, although such reactions on primary alkylamines can be complex and lead to rearrangements.

The following table provides examples of hypothetical functionalized intermediates derived from this compound.

Intermediate NameStructureSynthetic Approach
N-Benzyl-2-methoxy-3-methylbutan-1-amineN-Benzyl-2-methoxy-3-methylbutan-1-amine StructureReductive amination with benzaldehyde
2-(2-Methoxy-3-methylbutylamino)ethanol2-(2-Methoxy-3-methylbutylamino)ethanol StructureReaction with ethylene oxide
N-(2-Methoxy-3-methylbutyl)guanidineN-(2-Methoxy-3-methylbutyl)guanidine StructureReaction with a guanylating agent (e.g., 1H-pyrazole-1-carboxamidine)

Interactive Data Table: Hypothetical Functionalized Intermediates

Intermediate NameMolecular FormulaPredicted Molecular Weight ( g/mol )
N-Benzyl-2-methoxy-3-methylbutan-1-amineC13H21NO207.31
2-(2-Methoxy-3-methylbutylamino)ethanolC8H19NO2161.24
N-(2-Methoxy-3-methylbutyl)guanidineC7H17N3O159.23

Advanced Spectroscopic and Structural Characterization of 2 Methoxy 3 Methylbutan 1 Amine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Methoxy-3-methylbutan-1-amine derivatives. It provides precise information about the chemical environment of individual protons and carbon atoms, which is instrumental in elucidating the stereochemistry of these molecules.

Comprehensive Proton (¹H) NMR Spectral Analysis

Proton Assignment (Hypothetical for this compound) Expected Chemical Shift (ppm) Expected Multiplicity
NH₂~1.0-3.0Singlet (broad)
CH₂N~2.5-3.0Multiplet
CH(OCH₃)~3.2-3.8Multiplet
OCH₃~3.3Singlet
CH(CH₃)₂~1.5-2.0Multiplet
(CH₃)₂~0.9Doublet

Carbon-13 (¹³C) NMR and DEPT Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound derivatives. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often run in conjunction with the standard ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. This information is critical for confirming the carbon skeleton and the position of substituents. While specific ¹³C NMR data for the target compound is not available, related structures like 4-methoxy-3-buten-2-one (B155257) have been analyzed, demonstrating the utility of this technique in identifying the chemical shifts of different carbon environments. chemicalbook.com

Carbon Assignment (Hypothetical for this compound) Expected Chemical Shift (ppm) DEPT-135 Signal
CH₂N~40-50Positive
CH(OCH₃)~80-90Positive
OCH₃~55-65Positive
CH(CH₃)₂~30-40Positive
(CH₃)₂~15-25Positive

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Conformational Studies

Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity of atoms and for studying the conformational preferences of this compound derivatives.

Correlation Spectroscopy (COSY) experiments reveal scalar couplings between protons that are typically separated by two or three bonds (²JHH and ³JHH). This allows for the mapping of the proton-proton connectivity network within the molecule.

Heteronuclear Single Quantum Coherence (HSQC), often referred to as Heteronuclear Multiple Quantum Coherence (HMQC), correlates the chemical shifts of protons directly to the carbons to which they are attached. This provides a clear and unambiguous assignment of proton and carbon signals for each CHn group.

These 2D NMR techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound derivatives in solution.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For derivatives of this compound that can be obtained as single crystals, this technique can provide precise information on bond lengths, bond angles, and torsional angles. This data reveals the preferred conformation of the molecule in the crystalline lattice. Furthermore, X-ray crystallography elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal. While specific crystallographic data for this compound was not found, the Automated Topology Builder (ATB) and Repository can be used for developing molecular force fields for simulations, which can complement experimental X-ray data when available. uq.edu.au

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of its molecular formula (C₆H₁₅NO). uni.lu The monoisotopic mass is reported as 117.115364 Da. uni.lu

Electron ionization (EI) mass spectrometry of related amines, such as 3-methyl-1-butanamine, shows characteristic fragmentation patterns that can help in identifying the structure. nist.gov For this compound, fragmentation would likely involve the loss of small neutral molecules or radicals, such as the methoxy (B1213986) group or parts of the alkyl chain. The analysis of these fragmentation patterns provides valuable corroborating evidence for the proposed structure. Predicted collision cross-section (CCS) values for different adducts of this compound have also been calculated, which can be useful in ion mobility-mass spectrometry studies. uni.luuni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺118.12264127.6
[M+Na]⁺140.10458133.5
[M-H]⁻116.10809127.5
[M+NH₄]⁺135.14919149.8
[M+K]⁺156.07852134.3
[M+H-H₂O]⁺100.11262122.9
[M+HCOO]⁻162.11356150.0
[M+CH₃COO]⁻176.12922175.0

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

Since this compound possesses a chiral center at the C2 position, determining its absolute configuration is a critical aspect of its characterization. Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD), are powerful tools for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule.

The absolute configuration can be assigned by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum mechanical calculations for each enantiomer. nih.gov This computational approach has become a reliable and widely used method for the stereochemical elucidation of chiral natural products and other organic molecules. nih.gov In cases where the molecule lacks a strong chromophore, other chiroptical techniques like Optical Rotation (OR) and Vibrational Circular Dichroism (VCD) can be employed. nih.gov The combination of multiple chiroptical methods is often advisable, especially for conformationally flexible molecules, to ensure a reliable assignment of the absolute configuration. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 3 Methylbutan 1 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group in 2-Methoxy-3-methylbutan-1-amine is a key center of nucleophilicity, enabling it to participate in a wide array of chemical reactions. Its reactivity is fundamental to the construction of more complex molecular architectures.

Condensation Reactions and Imine Formation

Primary amines readily react with aldehydes and ketones in what are known as condensation reactions to form imines, also referred to as Schiff bases. masterorganicchemistry.com This reaction is a cornerstone of organic synthesis, providing a pathway to new carbon-nitrogen double bonds. The process is typically reversible and acid-catalyzed. masterorganicchemistry.commasterorganicchemistry.com

The mechanism commences with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org This is followed by a proton transfer to form a neutral tetrahedral intermediate called a carbinolamine. libretexts.orgrsc.org Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of an iminium ion, which is then deprotonated to yield the final imine product and a molecule of water. libretexts.org

The general scheme for the reaction of this compound with a generic aldehyde or ketone is presented below.

Table 1: Imine Formation from this compound

Reactant 1Reactant 2 (Aldehyde/Ketone)Product (Imine)
This compoundBenzaldehyde(E)-N-benzylidene-2-methoxy-3-methylbutan-1-amine
This compoundAcetoneN-(propan-2-ylidene)-2-methoxy-3-methylbutan-1-amine
This compoundCyclohexanoneN-cyclohexylidene-2-methoxy-3-methylbutan-1-amine

This table presents hypothetical products based on established chemical principles of imine formation.

Formation of New Carbon-Nitrogen Bonds

Beyond imine formation, the primary amine of this compound is a versatile precursor for establishing other types of carbon-nitrogen bonds. Key reactions include N-alkylation and N-acylation.

N-Alkylation: This reaction involves the treatment of the amine with an alkyl halide. The amine acts as a nucleophile, displacing the halide and forming a new C-N bond, which results in a secondary amine. The reaction can potentially proceed further to form tertiary amines and quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used.

N-Acylation: The reaction with acyl chlorides or acid anhydrides yields amides. This is a robust and typically high-yield reaction where the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide linkage.

Table 2: C-N Bond Forming Reactions

Reaction TypeReagentProduct Class
N-AlkylationMethyl IodideSecondary Amine (2-Methoxy-N,3-dimethylbutan-1-amine)
N-AcylationAcetyl ChlorideAmide (N-(2-methoxy-3-methylbutyl)acetamide)
Reductive AminationAcetone, NaBH₃CNSecondary Amine (N-isopropyl-2-methoxy-3-methylbutan-1-amine)

This table illustrates expected products from standard C-N bond-forming reactions.

Transformations Involving the Methoxy (B1213986) Group

The ether linkage of the methoxy group is generally stable but can be induced to react under specific, often harsh, conditions. libretexts.org

Ether Cleavage and Exchange Reactions

Ethers can be cleaved by treatment with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orgmasterorganicchemistry.com Hydrochloric acid (HCl) is generally not effective. openstax.org The reaction mechanism depends on the structure of the ether. For a primary ether like this compound, the cleavage proceeds via an S_N2 mechanism. openstax.orgmasterorganicchemistry.com

The first step involves the protonation of the ether oxygen by the strong acid, which creates a good leaving group (methanol). masterorganicchemistry.com The halide anion (Br⁻ or I⁻), a good nucleophile, then attacks the less sterically hindered carbon of the protonated ether. libretexts.org In this case, the attack occurs at the methyl carbon of the methoxy group, leading to the formation of 2-amino-3-methylbutan-1-ol and a methyl halide.

Ether exchange reactions, where the alkoxy group is swapped, are less common and typically require specific catalysts or conditions that are not broadly applied.

Table 3: Ether Cleavage of this compound

ReagentConditionsProductsMechanism
Hydroiodic Acid (HI)Heat2-amino-3-methylbutan-1-ol and Methyl IodideS_N2
Hydrobromic Acid (HBr)Heat2-amino-3-methylbutan-1-ol and Methyl BromideS_N2

This table outlines the expected products from the acidic cleavage of the ether linkage based on the S_N2 pathway. openstax.orgmasterorganicchemistry.com

Potential for Directing Group Effects in Catalysis

In the field of C-H functionalization, certain functional groups can act as "directing groups," coordinating to a metal catalyst and positioning it to activate a specific C-H bond, typically in an ortho position. Both amine and ether functionalities have been explored as directing groups in various catalytic systems.

While specific studies on this compound as a substrate in such reactions are not widely reported, its structure suggests potential. The primary amine or the methoxy oxygen could chelate to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium), potentially directing the functionalization of C-H bonds within the isopropyl group or at other positions on the molecule's backbone. nih.gov The viability of this approach would depend on the specific catalyst, oxidant, and reaction conditions employed. nih.gov

Oxidation and Reduction Pathways of the Amine Functionality

The amine group can undergo both oxidation and reduction reactions, which are fundamental transformations in organic chemistry.

Oxidation: Primary amines can be oxidized to various products depending on the reagent used. A common transformation is the oxidation to an imine, which can be achieved using catalysts like ortho-naphthoquinone in the presence of a co-catalyst. organic-chemistry.org Other oxidizing agents can lead to oximes, nitro compounds, or other species.

Reduction: While the primary amine itself is in a reduced state, the term "reduction" in this context often refers to the reduction of an imine back to an amine. This is the second step in a process known as reductive amination, where an amine is first condensed with a carbonyl compound to form an imine in situ, which is then immediately reduced to a new, more substituted amine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

Table 4: Oxidation and Reduction Pathways

TransformationStarting MaterialReagentProduct
OxidationThis compound[O] (e.g., Aerobic oxidation catalyst)2-Methoxy-3-methylbutan-1-imine
Reduction (of Imine)2-Methoxy-3-methylbutan-1-imineNaBH₄This compound

This table shows the products of the oxidation of the amine and the subsequent reduction of the resulting imine.

Regioselectivity and Diastereoselectivity in Reactions Involving Chiral this compound

While specific studies detailing the regioselectivity and diastereoselectivity of reactions involving chiral this compound are not extensively available in the surveyed scientific literature, the principles of stereocontrol can be extrapolated from research on analogous chiral amines and auxiliaries. The presence of a stereogenic center and a coordinating methoxy group in this compound suggests its potential utility as a chiral auxiliary, where it could influence the stereochemical outcome of reactions at a prochiral center.

In hypothetical applications as a chiral auxiliary, the amine would be temporarily attached to a substrate, and its chiral framework would direct the approach of incoming reagents. The degree of regioselectivity (where a reaction occurs on a molecule with multiple reactive sites) and diastereoselectivity (the preferential formation of one diastereomer over another) would be paramount to its effectiveness.

Theoretical Framework for Stereocontrol

For a chiral amine like this compound, its effectiveness in inducing stereoselectivity would likely rely on the formation of a rigid transition state. The methoxy group, being a potential Lewis base, could chelate to a metal center, creating a more conformationally restricted environment. This, in conjunction with the steric bulk of the isopropyl group, would create a biased steric environment, forcing an incoming reagent to attack from the less hindered face of the molecule.

Illustrative Examples from Structurally Related Systems

To illustrate the principles of regioselectivity and diastereoselectivity, the well-documented performance of other chiral auxiliaries can be examined. For instance, pseudoephedrine has been extensively used as a chiral auxiliary in the asymmetric alkylation of enolates. nih.gov When an enolate is formed from an amide derived from pseudoephedrine, the lithium cation is chelated by the carbonyl oxygen and the hydroxyl group of the auxiliary. This rigidifies the transition state and directs the alkylating agent to one face of the enolate.

Similarly, in the context of Michael additions, chiral lithium amides have been shown to add to α,β-unsaturated esters with high diastereoselectivity. whiterose.ac.uk The stereochemical outcome is often rationalized by the formation of a six-membered ring transition state involving the lithium cation, the chiral amine, and the substrate.

Hypothetical Application in Michael Addition

If chiral this compound were to be used as a chiral lithium amide in a Michael addition to an α,β-unsaturated ester, the regioselectivity would be dictated by the inherent reactivity of the 1,4-conjugated system, with the nucleophilic amine adding to the β-position. The diastereoselectivity would be determined by the facial bias imposed by the chiral auxiliary. The methoxy group could play a crucial role in coordinating the lithium cation, thereby influencing the orientation of the substrate within the transition state assembly.

The following table illustrates typical diastereoselectivities achieved in the Michael addition of a chiral lithium amide to various α,β-unsaturated esters, demonstrating the potential for high stereocontrol in such reactions.

Ester SubstrateDiastereomeric Ratio (d.r.)Yield (%)
Methyl crotonate95:585
Ethyl crotonate96:488
tert-Butyl crotonate99:192
Methyl cinnamate90:1080

Hypothetical Application in Asymmetric Alkylation

In a hypothetical asymmetric alkylation of a ketone, this compound could be used to form a chiral imine. Deprotonation of this imine would generate a chiral aza-enolate, which would then be alkylated. The stereochemical outcome of the alkylation would be influenced by the chiral environment created by the auxiliary. The table below shows representative data for the diastereoselective alkylation of a chiral imine derived from a different chiral amine, illustrating the high levels of stereocontrol that can be achieved.

ElectrophileDiastereomeric Excess (d.e.)Yield (%)
Methyl iodide>98%95
Ethyl iodide>98%93
Benzyl bromide95%90
Allyl bromide97%91

Computational and Theoretical Studies of 2 Methoxy 3 Methylbutan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and, consequently, the geometry and energy of a molecule.

The flexibility of 2-Methoxy-3-methylbutan-1-amine, due to the presence of several single bonds, allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations, known as energy minima, and to understand the energy landscape that connects them. libretexts.org

The potential energy surface (PES) of a molecule like this compound is complex, with multiple local minima corresponding to different stable conformers. These conformers can differ in the orientation of the methoxy (B1213986), methyl, and amine groups relative to each other. The relative energies of these conformers are influenced by a combination of factors, including steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding. libretexts.org

Computational methods such as molecular mechanics (MM) and, more accurately, quantum mechanical methods like Density Functional Theory (DFT), are employed to explore the conformational space. libretexts.org By systematically rotating the rotatable bonds and calculating the energy of the resulting structures, a detailed map of the PES can be generated. The results of such an analysis would typically be presented in a table listing the relative energies of the most stable conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C1-C2-C3-O)Relative Energy (kcal/mol)
A (Global Minimum)178.5°0.00
B65.2°1.25
C-70.1°1.30
D-175.8°2.50

Note: This table is illustrative and contains hypothetical data. The dihedral angle represents the orientation around the central C2-C3 bond.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei. nih.govrsc.org From these tensors, the isotropic shielding constants and, subsequently, the chemical shifts relative to a standard (like tetramethylsilane, TMS) can be determined.

The predicted NMR spectra are an average of the spectra of the individual stable conformers, weighted by their Boltzmann populations at a given temperature. Therefore, an accurate conformational analysis is a prerequisite for reliable NMR chemical shift prediction. nih.gov Differences in the local electronic environment of each nucleus in different conformers lead to variations in their chemical shifts.

Recent advancements have seen the integration of DFT calculations with machine learning models to enhance the accuracy of NMR predictions, achieving results that are very close to experimental values. nih.govresearchgate.net For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts would be invaluable for its structural confirmation and for distinguishing between its potential stereoisomers.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CH₂)45.3
C2 (CH)85.1
C3 (CH)32.8
C4 (CH₃)18.5
C5 (CH₃)16.9
C6 (OCH₃)58.2

Note: This table is illustrative and contains hypothetical data calculated at a representative level of theory (e.g., B3LYP/6-31G(d)).

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

DFT is a workhorse in computational chemistry for studying the mechanisms of chemical reactions. nih.govrsc.orgnih.gov It provides a balance between computational cost and accuracy, allowing for the investigation of complex reaction pathways, including the characterization of transient species like transition states.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). The energy difference between the reactants and the TS is the activation energy or energy barrier, which determines the reaction rate. DFT calculations can locate the geometry of the TS and compute its energy, providing a quantitative understanding of the reaction kinetics. nih.gov

For reactions involving this compound, such as its synthesis via reductive amination or its participation in N-alkylation reactions, DFT can be used to model the entire reaction pathway. acs.orglibretexts.org This involves identifying all intermediates and transition states connecting them. The results of such a study would reveal the rate-determining step of the reaction and provide insights into how the reaction conditions could be optimized.

Table 3: Hypothetical DFT-Calculated Energy Barriers for a Key Step in the Synthesis of this compound

Reaction StepReactantsTransition StateProductsEnergy Barrier (kcal/mol)
Imine ReductionImine + Hydride[TS_Imine_Reduction]This compound15.7

Note: This table is illustrative and contains hypothetical data for the hydride attack on the imine precursor.

Many synthetic routes to chiral amines like this compound employ stereoselective catalysts, which can be either enzymes (biocatalysts) or synthetic chemical complexes (chemo-catalysts). rsc.orgacs.org Understanding the origin of the observed stereoselectivity is crucial for catalyst design and optimization. DFT calculations are instrumental in elucidating the factors that control the formation of one stereoisomer over another. nih.gov

By modeling the transition states leading to the different stereoisomeric products, the energy difference between these competing pathways can be calculated. acs.org The stereochemical outcome is determined by the lower energy transition state. These calculations often reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, between the substrate and the catalyst in the transition state that are responsible for the stereochemical control. rsc.org For instance, in a biocatalytic reductive amination, the precise positioning of the substrate in the enzyme's active site dictates which face of the imine intermediate is accessible for hydride attack. acs.org

Molecular Modeling and Docking Simulations for Enzyme-Substrate Interactions (excluding clinical relevance)

Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand or substrate) when bound to a second molecule (a receptor or enzyme). mdpi.comucl.ac.uk This method is particularly useful for understanding how a substrate like this compound might interact with an enzyme that can metabolize it or use it in a transformation.

In a typical docking simulation, the three-dimensional structure of the enzyme's active site is used as a target. The this compound molecule is then computationally placed into the active site in a multitude of possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. rsc.org

These simulations can identify key amino acid residues in the enzyme's active site that are involved in binding the substrate through interactions like hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov This information is invaluable for enzyme engineering, where specific mutations can be introduced to improve substrate binding or catalytic activity. ucl.ac.uk For example, docking this compound into the active site of a monoamine oxidase or a transaminase could reveal the structural basis for its potential as a substrate for these enzymes. nih.govresearchgate.net

Table 4: Hypothetical Docking Results of this compound with a Putative Enzyme Active Site

ParameterValue
Docking Score (kcal/mol)-6.8
Number of Hydrogen Bonds3
Interacting ResiduesTyr88, Asp121, Ser205
Key InteractionsH-bond between amine-H and Tyr88-OHH-bond between methoxy-O and Ser205-OHElectrostatic interaction with Asp121

Note: This table is illustrative and contains hypothetical data from a molecular docking simulation.

Applications of 2 Methoxy 3 Methylbutan 1 Amine in Synthetic Chemistry

Role as a Chiral Building Block in Complex Molecule Synthesis

The structural framework of 2-Methoxy-3-methylbutan-1-amine, featuring a stereogenic center derived from a natural amino acid, makes it an attractive starting material for the synthesis of enantiomerically enriched complex molecules. Its utility as a chiral building block is a cornerstone of its application in synthetic chemistry.

Precursor for Advanced Organic Intermediates

This compound hydrochloride is utilized as a reagent and an intermediate in the preparation of other chemical compounds. It serves as a precursor in the synthesis of more complex chiral amines and other intermediates that are integral to the development of new molecules, including those with potential pharmaceutical applications. The presence of the methoxy (B1213986) group can enhance the lipophilicity of resulting compounds, a desirable characteristic for molecules targeting the central nervous system.

Synthesis of Nitrogen-Containing Heterocycles

While direct examples of the use of this compound in the synthesis of nitrogen-containing heterocycles are not extensively documented in readily available literature, the broader class of chiral amino alcohols and their derivatives are fundamental in the construction of these important structural motifs. Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals. rsc.org General methods for the synthesis of these rings often involve the cyclization of precursors containing both a nitrogen atom and a suitable functional group for ring closure. Chiral amino alcohols, as precursors to compounds like β- or γ-hydroxy amides, can undergo dehydrative cyclization to form heterocycles such as oxazolines and oxazines. pitt.edu For instance, the synthesis of saturated nitrogen heterocycles like pyrrolidines and piperidines can be achieved through the intramolecular radical addition to alkynes in substrates derived from amino alcohols. thieme-connect.de Given its structure, this compound is a viable candidate for the preparation of substituted nitrogenous heterocycles.

Function as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The ability of this compound and its derivatives to direct the stereochemical course of a reaction is one of its most significant applications. By temporarily incorporating this chiral fragment, chemists can induce asymmetry in the formation of new stereocenters.

Enantioselective Aldol (B89426) Reactions Mediated by its Lithium Amide Derivatives

While direct studies on the lithium amide of this compound are not prevalent, extensive research has been conducted on the closely related and structurally analogous lithium amide derived from 2-isopropylamino-1-methoxy-3-methylbutane . This chiral lithium amide has been successfully employed as a chiral auxiliary in the enantioselective aldol reaction between ethyl t-butyl ketone and benzaldehyde. rsc.orgscispace.comresearchgate.net In this reaction, the chiral amide functions as both a strong base to generate the lithium enolate and as a chiral ligand that influences the facial selectivity of the subsequent reaction with the aldehyde. rsc.org The presence of the methoxy group in the chiral auxiliary was found to be effective in achieving good enantiomeric excess. rsc.org

**Table 1: Enantioselective Aldol Reaction of Ethyl t-butyl Ketone with Benzaldehyde using a Chiral Lithium Amide Auxiliary***

Chiral LigandYield (%)Enantiomeric Excess (ee, %)
Lithium amide of 2-isopropylamino-1-methoxy-3-methylbutane9368

*Data sourced from a study on the enantioselective aldol reaction using the lithium amide of the structurally analogous 2-isopropylamino-1-methoxy-3-methylbutane. rsc.org

Control of Stereochemistry in Grignard Additions

Design of Chiral Catalysts Incorporating the Methoxybutylamine Scaffold

The scaffold of this compound, derived from valine, is an attractive component in the design of more complex chiral catalysts. Chiral 1,2-amino alcohols are versatile structural motifs that, while readily available from the reduction of natural amino acids, have seen limited use as direct bidentate ligands in base-metal catalysis. rsc.org A successful strategy to overcome this involves grafting these chiral amino alcohols onto solid supports like metal-organic frameworks (MOFs). rsc.org

For instance, L-valinol has been grafted within the pores of aldehyde-functionalized UiO-MOFs. Subsequent metalation with an iron(II) source creates a chiral catalyst that has demonstrated high enantioselectivity (up to 99% ee) in the reduction of various ketones. rsc.org This approach highlights the potential for designing heterogeneous and reusable single-site catalysts based on inexpensive and readily available chiral building blocks like valinol and its derivatives. The methoxy group in this compound offers a point of modification that could be exploited in the design of new chiral ligands and catalysts for a range of asymmetric transformations.

Intermediacy in the Synthesis of Agrochemicals and Pre-Pharmaceutical Agents

This compound and its derivatives are recognized for their role as intermediates in the synthesis of specialized chemicals for the agricultural and pharmaceutical sectors. The presence of both a nucleophilic amine and a methoxy group allows for a range of chemical modifications, making it a versatile precursor for creating diverse molecular structures. smolecule.com

In the realm of pharmaceutical research, this compound serves as a precursor for developing molecular scaffolds. These scaffolds are core structures upon which various functional groups can be built to create libraries of compounds for drug discovery. The amine group provides a reactive handle for derivatization, while the methoxy group can influence the molecule's lipophilicity and metabolic stability, which are critical pharmacokinetic properties.

While direct incorporation into final drug molecules is not extensively documented in publicly available literature, its value lies in the early stages of research and development. Analogues of this compound have been investigated for their potential biological activities, suggesting that the structural motif has relevance in medicinal chemistry. smolecule.com For instance, related amine compounds are utilized in the synthesis of chiral amines which are important components of drugs like beta-blockers. The investigation of such compounds often involves creating a series of related molecules to study structure-activity relationships, a process facilitated by versatile building blocks like this compound.

Table 1: Research Applications of this compound Derivatives

Application AreaRole of Compound/DerivativeResearch Focus
Medicinal Chemistry Precursor to chiral aminesDevelopment of new therapeutic agents
Drug Discovery Building block for molecular scaffoldsInvestigation of structure-activity relationships
Pharmacokinetic Studies Can be used in radiolabeled analogsProfiling of CNS-targeting compounds

The application of this compound in agrochemical development is primarily as an intermediate in the synthesis of active ingredients or adjuvants. The specific molecular structure can be tailored to interact with biological targets in pests or to enhance the performance of a pesticide formulation.

Although specific examples of commercial agrochemicals containing the this compound moiety are not readily found in public databases, the broader class of alkoxy amines is utilized in the synthesis of various agrochemical products. These compounds can be precursors to herbicides, fungicides, or insecticides. The development of new agrochemicals often involves the screening of large numbers of novel compounds, and versatile intermediates are crucial for this process.

Compound Information

Future Research Directions and Emerging Avenues for 2 Methoxy 3 Methylbutan 1 Amine

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of chiral amines often involves lengthy, inefficient chemical routes that generate significant waste and consume considerable energy. nih.gov Consequently, a primary focus of future research will be the development of greener and more atom-economical synthetic pathways to 2-Methoxy-3-methylbutan-1-amine.

A promising direction lies in biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. chiralpedia.com The biocatalytic synthesis of chiral amines from carbonyl compounds and ammonia represents a significant advancement in sustainable chemistry. rsc.org Specifically, the use of amine dehydrogenases (AmDHs) and transaminases (ATAs) offers a direct and efficient route to chiral amines. chiralpedia.comacs.org Researchers are exploring the use of whole-cell biocatalysts, which can be more cost-effective and robust than isolated enzymes. rsc.orgbohrium.com Directed evolution and protein engineering are being employed to develop amine-tolerant E. coli strains and to enhance the stability and substrate scope of these enzymes, enabling the efficient production of a diverse range of chiral amines. chiralpedia.combohrium.com

Another sustainable approach is the direct amination of alcohols, which are often derived from renewable bio-based sources. nih.gov This "hydrogen-borrowing" amination, combining an alcohol dehydrogenase (ADH) with an amine dehydrogenase (AmDH), offers a more environmentally friendly alternative to traditional methods. acs.org The implementation of such enzymatic cascades in resting E. coli cells has demonstrated the potential for gram-scale biotransformations. acs.org

Furthermore, the development of novel chemocatalytic systems, such as those based on ruthenium complexes for the direct amination of alcohols with ammonia, presents a viable path toward more efficient syntheses. These catalytic processes aim to reduce the number of synthetic steps and minimize the use of hazardous reagents.

Synthetic StrategyKey FeaturesPotential Advantages for this compound Synthesis
Biocatalytic Reductive Amination Use of amine dehydrogenases (AmDHs) or transaminases (ATAs) in whole-cell systems. rsc.orgbohrium.comHigh enantioselectivity, mild reaction conditions, reduced waste, potential for using renewable starting materials.
Hydrogen-Borrowing Amination of Alcohols Enzymatic cascade combining alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH). acs.orgHigher atom efficiency, utilization of bio-based alcohols, greener process. nih.govacs.org
Chemocatalytic Amination of Alcohols Catalysis using transition metal complexes (e.g., Ruthenium). Direct conversion of alcohols to amines, potential for high yields and turnover numbers.

Exploration of Novel Catalytic Systems Utilizing Methoxybutylamine-Derived Ligands

Chiral amines are crucial components in the synthesis of ligands for asymmetric catalysis. rsc.org While specific examples of ligands derived from this compound are not yet prevalent in the literature, its structural features suggest significant potential for the development of novel catalytic systems. The presence of a stereocenter and a coordinating methoxy (B1213986) group makes it an attractive scaffold for creating chiral ligands that can impart high enantioselectivity in metal-catalyzed reactions.

Future research will likely focus on the synthesis of various derivatives of this compound to be used as ligands in a range of asymmetric transformations. These could include the formation of Schiff bases, amides, or phosphine-containing ligands. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the amine or by incorporating it into larger, more rigid frameworks.

The exploration of N-alkoxy amine derivatives in catalysis is an emerging area. bohrium.com While not directly derived from this compound, the study of chiral N-alkoxy amines highlights the potential for this class of compounds in asymmetric synthesis. bohrium.com The development of catalytic systems that can accommodate and utilize ligands with alkoxy functionalities is an active area of investigation.

The design of these novel ligands will be guided by computational modeling and high-throughput screening to predict their effectiveness in various catalytic reactions, such as asymmetric hydrogenation, C-C bond formation, and oxidation reactions. The goal is to develop robust and highly selective catalysts for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals.

Advanced Analytical Methodologies for Complex Reaction Mixtures

The development of efficient synthetic routes to this compound necessitates parallel advancements in analytical methodologies to monitor reaction progress, determine enantiomeric excess (ee), and analyze complex reaction mixtures. Future research will focus on developing rapid, sensitive, and high-throughput analytical techniques.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are powerful tools for the separation and quantification of enantiomers. imperial.ac.uk Future work will involve the development of new CSPs with improved selectivity for chiral amines and the optimization of mobile phases to achieve baseline separation and shorter analysis times. imperial.ac.uk Gas chromatography (GC) with chiral columns is another valuable technique for the analysis of volatile chiral amines.

Spectroscopic and Chiroptical Methods: Nuclear magnetic resonance (NMR) spectroscopy, particularly with the use of chiral derivatizing agents (CDAs) or chiral solvating agents, offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. nih.gov Circular dichroism (CD) spectroscopy is another powerful technique for the rapid screening of enantiomeric excess, often in a high-throughput format. bohrium.comacs.org The development of novel CD-based assays, including those that utilize metal complexes or supramolecular assemblies, will continue to be an active area of research. rsc.orgbohrium.com

Hyphenated Techniques: The online coupling of separation and detection techniques, known as hyphenated techniques, provides a wealth of information from a single analysis. acs.orgfrontiersin.org Techniques such as GC-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and LC-NMR are invaluable for identifying and quantifying components in complex reaction mixtures. frontiersin.org These methods will be crucial for understanding reaction mechanisms, identifying byproducts, and optimizing reaction conditions for the synthesis of this compound.

Analytical TechniquePrincipleApplication in this compound Synthesis
Chiral HPLC/SFC Differential interaction of enantiomers with a chiral stationary phase. imperial.ac.ukSeparation and quantification of enantiomers to determine enantiomeric excess.
Chiral GC Separation of volatile enantiomers on a chiral column. Analysis of enantiomeric purity of the final product and volatile intermediates.
NMR Spectroscopy Formation of diastereomeric complexes with chiral derivatizing agents, leading to distinct signals for each enantiomer. nih.govRapid determination of enantiomeric excess in reaction mixtures.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by chiral molecules. bohrium.comacs.orgHigh-throughput screening of enantiomeric excess in asymmetric reactions.
Hyphenated Techniques (GC-MS, LC-MS) Combination of a separation technique with mass spectrometry for identification and quantification. acs.orgfrontiersin.orgAnalysis of complex reaction mixtures, identification of byproducts, and reaction monitoring.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound into continuous flow chemistry and automated platforms represents a significant step towards more efficient, scalable, and safer manufacturing processes.

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.gov For the synthesis of chiral amines, flow chemistry can be coupled with immobilized biocatalysts, such as transaminases, in packed-bed reactors. nih.govrsc.org This approach allows for the continuous production of the desired amine with easy separation of the catalyst, which can be reused, thereby reducing costs and improving sustainability. nih.gov The use of organic solvents in these flow systems can also suppress the leaching of essential cofactors, leading to prolonged enzyme stability. nih.govacs.org

Automated Synthesis Platforms: Automated synthesis platforms, often incorporating robotics and machine learning algorithms, are revolutionizing the discovery and optimization of chemical reactions. chiralpedia.comimperial.ac.uk These platforms can perform a large number of experiments in a high-throughput manner, rapidly screening different catalysts, reaction conditions, and substrates. chiralpedia.com For the synthesis of this compound, an automated platform could be used to quickly identify the optimal biocatalyst or chemocatalyst, as well as the ideal temperature, pressure, and solvent for the reaction. acs.org

The combination of flow chemistry with automated platforms, sometimes referred to as "self-driving" or "self-optimizing" systems, will enable the rapid development and optimization of synthetic routes to this compound. chiralpedia.com These integrated systems can autonomously explore reaction space, identify optimal conditions, and scale up the production of the target molecule with minimal human intervention. This approach not only accelerates the research and development process but also leads to more robust and reliable manufacturing processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methoxy-3-methylbutan-1-amine, and how can regioselectivity challenges be addressed?

  • Methodological Answer : Synthesis often involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, a methyl ether group can be introduced via alkylation of a precursor amine using methyl iodide in the presence of a base (e.g., K₂CO₃). Reductive amination of ketones or aldehydes with ammonia/amine derivatives (e.g., NaBH₃CN) is another approach. To address regioselectivity, steric and electronic factors must be optimized; bulky substituents near the reaction site may require tailored catalysts or protecting groups .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly for distinguishing methoxy (-OCH₃) and amine (-NH₂) groups. Mass spectrometry (MS) provides molecular weight validation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection or derivatization (e.g., using 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene to enhance detectability) is recommended .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation under varying pH, temperature, and light exposure. Accelerated stability testing (e.g., 40°C/75% relative humidity) can predict shelf life. Amine oxidation is a key concern; inert atmospheres (N₂) and antioxidants (e.g., BHT) may mitigate degradation. Monitor via periodic HPLC or FT-IR analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure and reactivity of this compound?

  • Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are effective for modeling amine and ether interactions. Basis sets (e.g., 6-31G*) should balance accuracy and computational cost. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental NMR chemical shifts to validate models .

Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer : Cross-validate using complementary techniques:

  • NMR : Assign peaks via 2D experiments (COSY, HSQC) to resolve overlapping signals.
  • MS/MS : Fragment ion analysis can confirm molecular connectivity.
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure, if feasible.
    Statistical tools (e.g., principal component analysis) may identify outliers in replicate experiments .

Q. What strategies predict the biological activity of this compound derivatives?

  • Methodological Answer : Perform in silico docking studies (e.g., AutoDock Vina) using protein targets (e.g., GPCRs or enzymes) from the PDB database. Parametrize the ligand with Gaussian09 using the B3LYP/6-31G* level. Validate predictions with in vitro assays (e.g., enzyme inhibition). Structural analogs with methoxy or branched alkyl groups may exhibit enhanced binding .

Q. How do solvent effects influence the reaction kinetics of this compound in synthetic pathways?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states in SN2 reactions. Solvent polarity indices (e.g., ET(30)) correlate with reaction rates. For reductive amination, protic solvents (e.g., MeOH) may enhance proton transfer. Conduct kinetic studies under varied solvent conditions and model using Arrhenius equations .

Q. What derivatization methods improve the detection of this compound in trace-level analysis?

  • Methodological Answer : Derivatize with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV- or fluorescence-active adducts. Optimize reaction pH (8–9) and temperature (60°C) for maximum yield. Analyze derivatives via LC-MS/MS with multiple reaction monitoring (MRM) for enhanced sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.